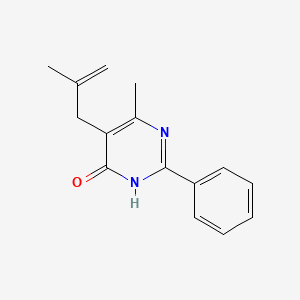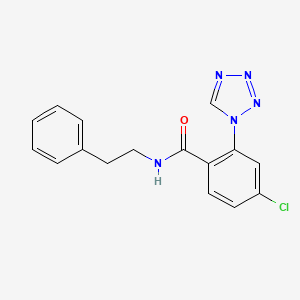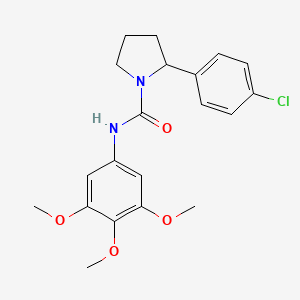
6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol, also known as MPP, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a white crystalline solid that is soluble in water, methanol, and ethanol. This compound has a molecular formula of C18H20N2O and a molecular weight of 284.37 g/mol.
Mécanisme D'action
The mechanism of action of 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. This inhibition leads to DNA damage and cell death. 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immunity.
Biochemical and Physiological Effects:
6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol has been found to have a range of biochemical and physiological effects. In vitro and in vivo studies have shown that 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. This suggests that 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol may have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol in lab experiments is its high purity and stability. 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol can be synthesized in large quantities and is readily available for use in experiments. Additionally, 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol has been extensively studied in vitro and in vivo, which provides a wealth of information about its properties and potential applications. However, one limitation of using 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol is its relatively low solubility in some solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol. One area of interest is the development of 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol-based therapies for cancer treatment. Further studies are needed to determine the optimal dosage and administration of 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol for cancer therapy. Additionally, the potential use of 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol as an anti-inflammatory agent warrants further investigation. Another area of interest is the development of 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol analogs with improved properties and efficacy. Finally, the mechanisms of action of 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol need to be further elucidated to fully understand its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol involves the reaction of 2-phenyl-4,6-dichloropyrimidine with 2-methyl-2-propen-1-ol in the presence of a base such as potassium carbonate. The reaction proceeds through an elimination-addition mechanism to yield 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol as the final product. This synthesis method has been optimized to achieve high yields and purity of 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol.
Applications De Recherche Scientifique
6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol has been investigated for its potential therapeutic applications in various fields of research. One of the most promising areas of application is in the treatment of cancer. 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes. Additionally, 6-methyl-5-(2-methyl-2-propen-1-yl)-2-phenyl-4-pyrimidinol has been investigated for its potential use as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Propriétés
IUPAC Name |
4-methyl-5-(2-methylprop-2-enyl)-2-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10(2)9-13-11(3)16-14(17-15(13)18)12-7-5-4-6-8-12/h4-8H,1,9H2,2-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJSRFXVABQXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-(2-methylprop-2-en-1-yl)-2-phenylpyrimidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6120590.png)
![1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6120594.png)
![4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,3-oxazole-5-carboxamide](/img/structure/B6120597.png)

![N-{2-[2-(1-naphthyloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B6120602.png)
![1-[(4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B6120612.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B6120619.png)
![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane](/img/structure/B6120622.png)
![4-[({4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6120625.png)
![3-methoxy-6-{3-[1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B6120633.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B6120645.png)
![4-[4-(hydroxymethyl)pyridin-2-yl]phenol](/img/structure/B6120669.png)